molecular formula C14H14ClN3O B10956608 N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide

N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide

Cat. No.: B10956608
M. Wt: 275.73 g/mol
InChI Key: DFYBZXVHQTZBHU-UHFFFAOYSA-N
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Description

N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-CYCLOPROPANECARBOXAMIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazole ring substituted with a 4-chlorobenzyl group and a cyclopropanecarboxamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-CYCLOPROPANECARBOXAMIDE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the 4-chlorobenzyl group: This step involves the alkylation of the pyrazole ring with 4-chlorobenzyl chloride under basic conditions.

    Formation of the cyclopropanecarboxamide moiety: This can be done by reacting the intermediate with cyclopropanecarboxylic acid chloride in the presence of a base.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-CYCLOPROPANECARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-CYCLOPROPANECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-CYCLOPROPANECARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-CYCLOPROPANECARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H14ClN3O

Molecular Weight

275.73 g/mol

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C14H14ClN3O/c15-12-5-1-10(2-6-12)9-18-8-7-13(17-18)16-14(19)11-3-4-11/h1-2,5-8,11H,3-4,9H2,(H,16,17,19)

InChI Key

DFYBZXVHQTZBHU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=NN(C=C2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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